2-[(5-chloro-2-thiophenyl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)benzamide
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Overview
Description
2-[(5-chloro-2-thiophenyl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)benzamide is a member of benzamides.
Scientific Research Applications
Serotonin 4 Receptor Agonist in Gastrointestinal Motility
Research has shown that benzamide derivatives, including compounds structurally related to 2-[(5-chloro-2-thiophenyl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)benzamide, have potent serotonin 4 (5-HT(4)) receptor agonist activity. This is significant in promoting gastrointestinal motility, which can be beneficial in treating disorders of the gastrointestinal tract (Sonda et al., 2003).
Type III Secretion Inhibitor in Yersinia
Another application is in the inhibition of type III secretion in Yersinia. Derivatives of 2-[(5-chloro-2-thiophenyl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)benzamide have been identified as potential inhibitors. This could be instrumental in preventing or treating bacterial infections caused by Yersinia (Kauppi et al., 2007).
Antioxidant and Enzyme Inhibition Activities
These compounds also exhibit antioxidant activities and have been screened for activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. Specifically, certain N-substituted derivatives have shown promising activity against acetylcholinesterase, which could have implications in treating conditions like Alzheimer's disease (Fatima et al., 2013).
Hypoglycemic and Hypolipidemic Activities
There's also evidence of hypoglycemic and hypolipidemic activities in glibenclamide analogues, which include structural variations of 2-[(5-chloro-2-thiophenyl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)benzamide. These compounds are of interest in the management of type 2 diabetes and associated metabolic disorders (Ahmadi et al., 2014).
Activation of Soluble Guanylyl Cyclase
Anthranilic acid derivatives related to this compound have been studied for their ability to activate soluble guanylyl cyclase, an important enzyme in nitric oxide signaling pathways. This activation has implications in vascular biology and could lead to new therapeutic approaches in vascular diseases (Schindler et al., 2006).
Fluorescence Enhancement in Analytical Chemistry
Glibenclamide, structurally similar to the mentioned compound, enhances the fluorescence intensity of erbium ions, providing a method for its detection in biochemical assays. This has potential applications in monitoring drug levels in biological samples (Faridbod et al., 2009).
Anti-cancer Activities
Derivatives of 2-[(5-chloro-2-thiophenyl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)benzamide have been synthesized and evaluated for anti-proliferative activity against various cancer cell lines. Some derivatives have shown significant activity, making them potential candidates for anti-cancer drug development (Abdelaziz et al., 2015).
properties
Product Name |
2-[(5-chloro-2-thiophenyl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)benzamide |
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Molecular Formula |
C19H17ClN2O4S2 |
Molecular Weight |
436.9 g/mol |
IUPAC Name |
2-[(5-chlorothiophen-2-yl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)benzamide |
InChI |
InChI=1S/C19H17ClN2O4S2/c1-12-7-8-16(26-2)15(11-12)21-19(23)13-5-3-4-6-14(13)22-28(24,25)18-10-9-17(20)27-18/h3-11,22H,1-2H3,(H,21,23) |
InChI Key |
LMBAUGFGWDFXIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(S3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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